molecular formula C39H40FNO19 B12756696 Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(2-fluoroethoxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- CAS No. 153619-36-4

Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(2-fluoroethoxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Cat. No.: B12756696
CAS No.: 153619-36-4
M. Wt: 845.7 g/mol
InChI Key: PFIBNGKCPGAJCL-PCAYTWTGSA-N
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Description

Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-(2-fluoroethoxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with a multifaceted structure. This compound is characterized by its glycine moiety linked to a highly substituted benzo(a)naphthacene core, which is further decorated with various sugar residues and functional groups. The presence of multiple hydroxyl groups, a fluoroethoxy group, and a glycosidic linkage makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective functional group modifications. The synthetic route may start with the preparation of the benzo(a)naphthacene core, followed by the introduction of the glycine moiety and the sugar residues. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being modified. For example, oxidation of hydroxyl groups could lead to the formation of ketones or aldehydes, while reduction could convert ketones to alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, the compound’s glycosidic linkages and hydroxyl groups may make it a candidate for studying carbohydrate-protein interactions or as a potential inhibitor of glycosidases.

Medicine

In medicine, the compound’s complex structure and functional groups could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, or interfering with biological pathways. The presence of multiple functional groups and glycosidic linkages suggests that it could interact with a variety of molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other glycosylated benzo(a)naphthacenes or related polycyclic aromatic compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and glycosidic linkages, which may confer unique biological or chemical properties. Its fluoroethoxy group, in particular, could influence its reactivity and interactions with molecular targets.

Properties

CAS No.

153619-36-4

Molecular Formula

C39H40FNO19

Molecular Weight

845.7 g/mol

IUPAC Name

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-(2-fluoroethoxy)-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C39H40FNO19/c1-11-5-17-24(31(51)21(11)37(55)41-9-20(44)45)23-15(8-16-25(32(23)52)28(48)14-6-13(56-4-3-40)7-18(42)22(14)27(16)47)29(49)35(17)59-39-34(54)36(26(46)12(2)58-39)60-38-33(53)30(50)19(43)10-57-38/h5-8,12,19,26,29-30,33-36,38-39,42-43,46,49-54H,3-4,9-10H2,1-2H3,(H,41,55)(H,44,45)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

PFIBNGKCPGAJCL-PCAYTWTGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OCCF)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OCCF)O)O)O)OC7C(C(C(CO7)O)O)O)O

Origin of Product

United States

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